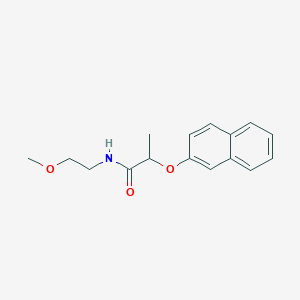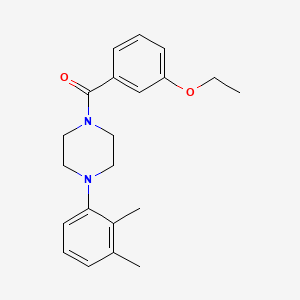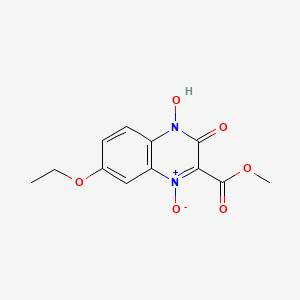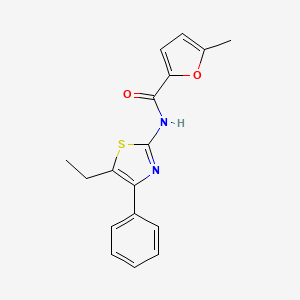![molecular formula C18H20N2O5S B4736711 ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Descripción general
Descripción
Ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate, also known as EOPA, is a compound that has been studied for its potential use in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate is not fully understood. However, studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the activity of several enzymes, including topoisomerase II and 5-lipoxygenase. Topoisomerase II is an enzyme that is involved in DNA replication and is a target of many anticancer drugs. 5-lipoxygenase is an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have antioxidant activity, which may contribute to its potential as an anticancer and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate in lab experiments is that it has been shown to be effective against several different types of cancer cells. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have anti-inflammatory activity, which may make it useful in the study of inflammatory diseases. However, one limitation of using ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate. One direction is to further investigate its mechanism of action, which may provide insight into its potential use as an anticancer and anti-inflammatory agent. Another direction is to study the pharmacokinetics and pharmacodynamics of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate, which may provide information on its efficacy and safety in vivo. Finally, future studies may focus on the development of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate analogs with improved potency and selectivity for specific targets.
Aplicaciones Científicas De Investigación
Ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been studied for its potential use as an anticancer agent. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[4-(2-phenylethylsulfamoyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-2-25-18(22)17(21)20-15-8-10-16(11-9-15)26(23,24)19-13-12-14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLTDDJDOAMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo({4-[(2-phenylethyl)sulfamoyl]phenyl}amino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{2-bromo-4-[2-(4-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B4736635.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4736647.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736656.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4736658.png)

![4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4736680.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4736683.png)

![dimethyl 3-methyl-5-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4736694.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B4736719.png)

